molecular formula C21H26N2O2 B1262334 methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate

methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate

Cat. No. B1262334
M. Wt: 338.4 g/mol
InChI Key: IYLRRIUNGGQRTN-WYAINXOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate is a natural product found in Kopsia singapurensis, Kopsia pauciflora, and other organisms with data available.

Scientific Research Applications

Molecular Structure Analysis

  • Molecular and Crystal Structure Studies : Compounds with structures similar to methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate have been synthesized and their molecular structures analyzed. For example, methyl-18R-13-isopropyl-10a,7-dimethyl-4-oxo-1-oxahexacyclo[12.4.0.05a,4a.013,12.01,1a.010a,6a]heneicosane-7-carboxylate's structure was studied, revealing orthorhombic symmetry in its crystallization (Smirnova et al., 2009).

Chemical Synthesis and Reactions

  • Synthesis and Cyclisation Reactions : Compounds structurally related to methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate have undergone various synthesis and cyclisation reactions. For instance, methyl (4R)-3-(2-diazo-3-oxobutanoyl)thiazolidine-4-carboxylate underwent cyclisation under basic conditions to form enantiopure products, illustrating the compound's utility in stereoselective cyclisation reactions (Beagley et al., 1993).

Application in Organic Synthesis

  • Dirhodium(II)-Catalyzed C-H Insertion Reaction : A study demonstrated the use of dirhodium(II)-catalyzed C-H insertion reaction in the synthesis of highly functionalized cyclopentane, using compounds similar to methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate (Yakura et al., 1999).

properties

Product Name

methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18-,19?,20+,21?/m0/s1

InChI Key

IYLRRIUNGGQRTN-WYAINXOJSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC23CCCN4[C@@H]2[C@@]5(C1(CC3)NC6=CC=CC=C65)CC4

Canonical SMILES

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4

synonyms

kopsinine
kopsinine dihydrochloride, (2alpha,3beta,5alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Reactant of Route 2
methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Reactant of Route 3
methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Reactant of Route 4
methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Reactant of Route 5
methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Reactant of Route 6
methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate

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